molecular formula C21H28O3 B110844 21-Deoxyneridienone B CAS No. 924910-83-8

21-Deoxyneridienone B

Cat. No. B110844
M. Wt: 328.4 g/mol
InChI Key: AXIMAQIOARWDAI-LYJJHTRHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

21-Deoxyneridienone B is a natural steroid isolated from the herbs of Marsdenia tenacissima . It has a molecular formula of C21H28O3 and a molecular weight of 328.5 g/mol . It is a type of compound known as steroids .


Molecular Structure Analysis

The IUPAC name for 21-Deoxyneridienone B is (8R,9S,10R,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione .


Physical And Chemical Properties Analysis

21-Deoxyneridienone B is a powder . It has a molecular weight of 328.5 g/mol . It is soluble in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Scientific Research Applications

1. Radioimmunoassay Development and Steroid-21-Hydroxylase Deficiency Detection

A study by Fiet et al. (1994) focused on developing a highly sensitive radioimmunoassay for plasma 21-deoxycortisol (21-DF), which is important for diagnosing steroid-21-hydroxylase deficiency. This deficiency is linked to congenital adrenal hyperplasia (CAH), and the assay enabled diagnosis of CAH in untreated newborns as well as detection of heterozygotes among the general population (Fiet et al., 1994).

2. Biotransformation in Pharmaceutical Production

Xiong et al. (2017) explored the biotransformation of 17-hydroxyprogesterone (17-OHP) to 21-deoxycortisol (21-DF) using Escherichia coli as a biocatalyst. This transformation is key in manufacturing pharmaceutical glucocorticoids. They achieved high transformation rates and improved product specificity, demonstrating the potential of bacterial systems in pharmaceutical production (Xiong et al., 2017).

3. Cardenolide Synthesis and Cancer Research

Rocha et al. (2014) synthesized a new compound, 21-benzylidene digoxin (21-BD), modifying the lactone ring of digoxin. This compound demonstrated proapoptotic effects in cancer cells and modulation of cell adhesion. The study highlighted the potential of modifying existing compounds to develop new therapeutic agents (Rocha et al., 2014).

4. Antitumor Applications

Lee et al. (2000) reported the synthesis and evaluation of 12,13-desoxyepothilone F (dEpoF), a new analogue with antitumor potential. This research demonstrated the therapeutic potential of compounds with modifications at the C21 position in cancer treatment (Lee et al., 2000).

5. Gene Structure in Steroid 21-Hydroxylase

White et al. (1986) analyzed the gene structure of steroid 21-hydroxylase, which is crucial in cortisol synthesis. Their work provided insights into genetic disorders such as congenital adrenal hyperplasia and contributed to our understanding of enzyme genetics (White et al., 1986).

6. Epothilone Derivatives Discovery for Anticancer Therapy

Rivkin et al. (2004) discussed the discovery of (E)-9,10-dehydro derivatives of 12,13-desoxyepothilone B, a class of antitumor agents. Their synthetic approach provided compounds with promising preclinical properties for cancer treatment (Rivkin et al., 2004).

7. Corticosteroid Side Chain Isomerase Study

Monder et al. (1980) investigated the isomerase activity in hamster liver, particularly focusing on 21-deoxycortisol. Their findings contributed to the understanding of steroid metabolism and enzyme function (Monder et al., 1980).

8. 21-Deoxycortisol as a Virilizing Adrenal Hyperplasia Marker

Fiet et al. (1989) explored the use of 21-deoxycortisol as a marker for diagnosing virilizing adrenal hyperplasia caused by 21-hydroxylase deficiency. Their research offered a more sensitive diagnostic tool compared to existing methods (Fiet et al., 1989).

properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)18(15)11-19(24)21(16,17)3/h4-5,10,12,15-18,22H,6-9,11H2,1-3H3/t12-,15+,16-,17+,18+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIMAQIOARWDAI-LYJJHTRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(C(=O)CC3C2C=CC4=CC(=O)CCC34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

21-Deoxyneridienone B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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